molecular formula C11H14N4O3S B2641103 Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 891133-66-7

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

Cat. No.: B2641103
CAS No.: 891133-66-7
M. Wt: 282.32
InChI Key: QQASZDAKLLTZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with methyl groups at positions 5 and 6, a thioether linkage, and a methyl propanoate moiety.

Properties

IUPAC Name

methyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3S/c1-5-6(2)15-10(12-8(5)16)13-14-11(15)19-7(3)9(17)18-4/h7H,1-4H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQASZDAKLLTZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SC(C)C(=O)OC)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor with a thiol group, followed by methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound may be converted to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can yield the corresponding thiol or thioether derivatives.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate.

  • Mechanism of Action : The compound exhibits antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. It operates by inhibiting specific enzymes involved in cellular proliferation and survival pathways .
  • Case Studies : In a study assessing multiple triazole derivatives, this compound was found to have IC50 values comparable to established chemotherapeutic agents like Cisplatin. The compound's introduction of a triazolo core was linked to enhanced antitumor activity .

Enzyme Inhibition

The compound has shown significant inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are critical in various biological processes including bone mineralization and metabolism .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity.

Synthetic Methodologies

  • One-Pot Synthesis : A method involving the simultaneous reaction of multiple precursors to form the target compound efficiently.
  • Reflux Conditions : Many reactions are performed under reflux conditions to ensure complete reaction and product formation.

Biological Evaluation

Extensive biological evaluations have been conducted to assess the efficacy of this compound:

Study FocusFindings
Antiproliferative ActivitySignificant against A549 and MCF-7 cell lines with IC50 values below 20 µM .
Enzyme InhibitionStrong inhibition of h-TNAP and h-IAP enzymes indicating potential for therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism by which Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocycles from the provided evidence, focusing on core architecture, substituents, and inferred properties.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate Triazolo[4,3-a]pyrimidine 5,6-dimethyl, 7-oxo, thioether-linked methyl propanoate Not provided Not available Thioether, ester, keto group
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Imidazo[1,2-a]pyridine 4-bromophenyl, cyano, benzyl, diethyl dicarboxylate 550.0978 (calc.) 223–225 Ester, cyano, keto group
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, cyano, diethyl dicarboxylate Not provided 243–245 Nitro, ester, cyano, keto group
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine 4-nitrophenyl, benzyl, cyano, diethyl dicarboxylate Not provided 215–217 Ester, cyano, nitro, keto group
3-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methyl-1,4,5,6,7,8-hexahydro-1H-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK85) Pyrazolo[1,5-a]pyrimidinone Trifluoromethylphenyl, hexahydro pyrimidinone Not provided Not available Trifluoromethyl, lactam

Key Observations

Core Heterocycle Differences: The target compound’s triazolo[4,3-a]pyrimidine core is distinct from the imidazo[1,2-a]pyridine (–3) and pyrazolo[1,5-a]pyrimidinone () systems.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds 2c, 1l, and 2d feature EWGs (cyano, nitro, bromo) that increase polarity and reduce lipophilicity. In contrast, the target compound’s methyl groups and thioether may enhance lipophilicity, favoring membrane permeability . Ester vs. Thioether Linkage: The diethyl dicarboxylate esters in –3 confer higher molecular weights and melting points (>215°C) compared to the target’s methyl propanoate and thioether groups, which likely lower its melting point .

Synthetic Pathways: The evidence compounds (e.g., 2c, 1l) were synthesized via one-pot multicomponent reactions, suggesting that similar strategies could apply to the target compound. However, the thioether linkage in the target may require selective sulfur nucleophile incorporation, differing from the ester/cyano group installations in the analogs .

Spectroscopic Trends :

  • The target’s thioether and ester groups would produce distinct IR absorptions (e.g., C=S at ~600–700 cm⁻¹ and C=O at ~1700 cm⁻¹) compared to the nitrile (~2250 cm⁻¹) and nitro (~1520 cm⁻¹) groups in –3 .

Research Implications

  • Pharmacological Potential: The triazolo-pyrimidine core may mimic purine bases, enabling interactions with kinases or GTPases, similar to imidazo-pyridine derivatives in drug discovery .
  • Tunable Solubility: Replacing diethyl esters (–3) with a methyl propanoate group could improve aqueous solubility, critical for bioavailability.

Biological Activity

Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a synthetic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
CAS Number 891133-58-7
Molecular Formula C₁₂H₁₆N₄O₃S
Molecular Weight 296.35 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can disrupt normal cellular processes and lead to therapeutic effects against various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer) and HEPG-2 (liver cancer). In particular, compounds derived from similar triazolo[4,3-a]pyrimidine structures exhibited IC₅₀ values comparable to established chemotherapeutics like cisplatin .
  • Mechanistic Insights : The anticancer effects are believed to involve the inhibition of tubulin polymerization and disruption of microtubule networks in cancer cells. This leads to cell cycle arrest and apoptosis in malignant cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against several human pathogenic bacteria. This suggests its potential as an antimicrobial agent in treating infections caused by resistant strains .

Other Biological Activities

Additional studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its ability to modulate inflammatory pathways could make it a candidate for further research in treating chronic inflammatory conditions.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, compounds related to this compound were evaluated for their efficacy against liver cancer cell lines. The findings indicated that certain derivatives exhibited higher potency than traditional chemotherapeutic agents .

Case Study 2: Antimicrobial Screening

A comprehensive screening of the antimicrobial properties revealed that derivatives of this compound showed broad-spectrum activity against gram-positive and gram-negative bacteria. The results highlighted the potential for developing new antibiotics based on this chemical structure .

Q & A

Q. What synthetic methodologies are commonly employed for preparing triazolo[4,3-a]pyrimidine derivatives like Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate?

Synthesis typically involves multi-step reactions, including cyclocondensation of thiosemicarbazides with ketones or aldehydes, followed by functionalization. For example, one-pot two-step reactions under reflux conditions using DMF or DMSO as solvents are effective for constructing triazolo-pyrimidine cores . Key intermediates, such as thioether linkages, can be introduced via nucleophilic substitution (e.g., using mercapto-propanoate derivatives). Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluents) and recrystallization from ethanol or methanol .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.5 ppm, carbonyl carbons at δ ~170 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, S–C bonds at ~650 cm⁻¹) .
  • HRMS (ESI or EI) : Validates molecular weight with <2 ppm error between calculated and observed values .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with sterically hindered substituents?

Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for sterically demanding intermediates .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve cyclization efficiency .
  • Temperature Control : Gradual heating (e.g., 80–100°C) prevents decomposition of thermally labile intermediates .
    Contradictions in yield (e.g., 51% vs. 61% for similar compounds ) may arise from substituent electronic effects, necessitating DFT calculations to predict reactivity .

Q. What analytical challenges arise in assessing the compound’s stability under varying storage conditions?

  • Hydrolytic Degradation : The thioether and ester groups are prone to hydrolysis in aqueous media. Stability studies using HPLC-PDA at 25°C/60% RH show decomposition via cleavage of the thio-propanoate moiety .
  • Photodegradation : UV exposure (λ >300 nm) accelerates oxidation of the triazolo ring, monitored by LC-MS/MS .
  • Storage Recommendations : Anhydrous conditions (desiccants) and inert atmospheres (N₂) at −20°C minimize degradation .

Q. How can computational methods predict the compound’s biological interactions?

  • Molecular Docking : Models interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. For triazolo-pyrimidines, docking scores correlate with experimental IC₅₀ values in antimicrobial assays .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~2.5), blood-brain barrier permeability, and cytochrome P450 interactions .
  • QSAR Studies : Relate structural features (e.g., methyl groups at positions 5/6) to bioactivity, guiding derivative design .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for analogous compounds?

Melting point variations (e.g., 215–217°C vs. 223–225°C ) may reflect:

  • Purity Differences : Impurities lower melting points; recrystallization or HPLC purification (≥95% purity) standardizes results .
  • Polymorphism : Differential Scanning Calorimetry (DSC) identifies polymorphic forms, which exhibit distinct thermal profiles .
  • Experimental Conditions : Heating rate (1–2°C/min) and sample preparation (powder vs. crystalline) must be standardized .

Methodological Recommendations

  • Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio for nucleophilic substitution) and monitor via TLC .
  • Characterization : Combine 2D NMR (HSQC, HMBC) for ambiguous signal assignment .
  • Stability Testing : Use accelerated stability protocols (40°C/75% RH for 6 months) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.